Diethyl 2,2'-oxydiacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

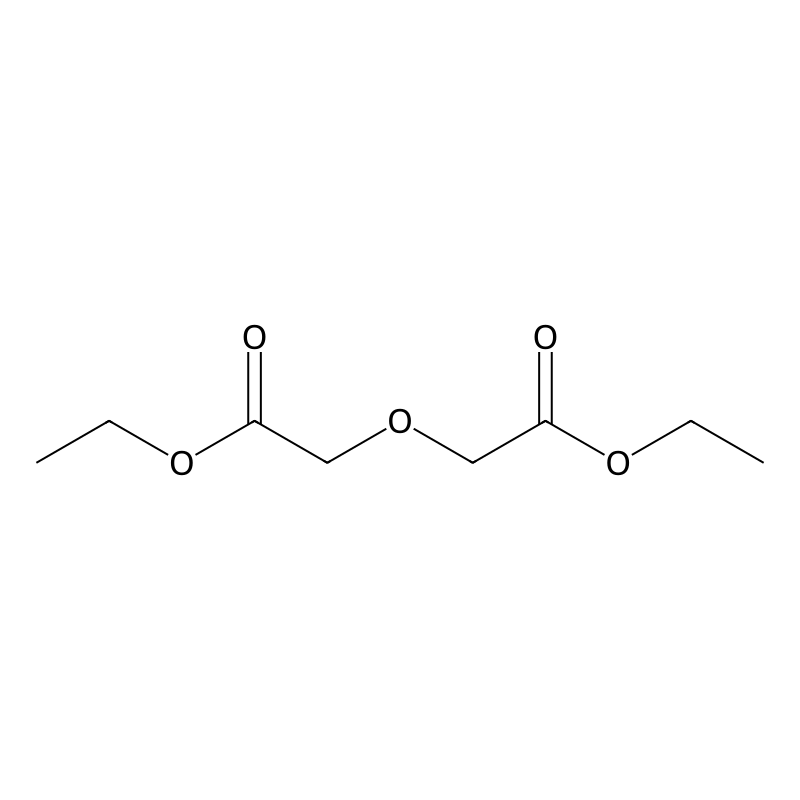

Diethyl 2,2'-oxydiacetate is an organic compound with the molecular formula C₈H₁₄O₅. It consists of two ethyl acetate groups linked by an ether oxygen atom. This compound is notable for its potential applications in various chemical processes and as a reagent in organic synthesis. The structure features two acetate functionalities, which contribute to its reactivity and interaction with biological systems.

Diethyl 2,2'-oxydiacetate is a mild irritant and can cause skin and eye irritation upon contact. It is also flammable and should be handled with care.

- Acute toxicity: Limited data available, but studies suggest moderate oral and dermal toxicity in animals.

- Flammability: Flammable liquid with a flash point of 72 °C.

- Storage and handling: Store in a cool, dry, and well-ventilated place away from heat, ignition sources, and incompatible materials. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

Organic Synthesis Building Block

Due to its reactive nature, diethyl 2,2'-oxydiacetate serves as a valuable building block in organic synthesis. Its two ester groups and central acetal functionality can undergo various reactions to create complex molecules.

- Condensation Reactions: Diethyl 2,2'-oxydiacetate can participate in condensation reactions with various nucleophiles, leading to the formation of heterocyclic compounds, esters, and ketones. For instance, its condensation with amines results in the formation of substituted pyrazoles.

- Aldol Reactions: The ester groups of diethyl 2,2'-oxydiacetate can act as enol equivalents in aldol reactions, enabling the construction of carbon-carbon bonds with carbonyl compounds [].

These are just a few examples, and researchers can exploit the reactivity of diethyl 2,2'-oxydiacetate to synthesize a broad range of molecules with diverse functionalities.

Medicinal Chemistry Applications

The unique chemical properties of diethyl 2,2'-oxydiacetate make it a potential candidate for medicinal chemistry research. Studies have explored its use in:

- Drug Design: Its ability to participate in condensation reactions allows for the creation of novel scaffolds for drug discovery. Researchers can modify the core structure to target specific biological processes.

- Bioconjugation: Diethyl 2,2'-oxydiacetate can be used as a linker molecule to attach drugs or other biomolecules to carrier entities, potentially improving drug delivery or targeting specific cells [].

- Hydrolysis: In the presence of water and either acid or base catalysts, diethyl 2,2'-oxydiacetate can hydrolyze to yield diethyl oxydiacetate and acetic acid.

- Esterification: It can react with alcohols to form new esters, which may be useful in various synthetic pathways.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, leading to the formation of different esters.

These reactions highlight its versatility as a reagent in organic chemistry .

Diethyl 2,2'-oxydiacetate can be synthesized through several methods:

- Direct Esterification: Reacting diethylene glycol with acetic anhydride in the presence of a catalyst can yield diethyl 2,2'-oxydiacetate.text

Diethylene glycol + Acetic anhydride → Diethyl 2,2'-oxydiacetate + Acetic acid - Transesterification: This method involves the reaction of diethyl oxalate with ethanol under reflux conditions.

- Oxidative Coupling: Using appropriate oxidizing agents on suitable precursors can also lead to the formation of diethyl 2,2'-oxydiacetate .

Diethyl 2,2'-oxydiacetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diethyl 2,2'-thiodiacetate | C₈H₁₄O₄S | Contains sulfur; potential for different reactivity patterns. |

| Dimethyl 2,2'-oxydiacetate | C₈H₁₄O₄ | Methyl groups instead of ethyl; differing solubility and reactivity. |

| Diethyl oxalate | C₄H₆O₄ | Simpler structure; primarily used as a reagent in organic synthesis. |

Diethyl 2,2'-oxydiacetate is unique due to its dual acetate functionalities and ether linkage, which enhance its reactivity compared to its analogs .

Diethyl 2,2'-oxydiacetate undergoes nucleophilic acyl substitution at its ester carbonyl groups, following a two-step mechanism:

- Nucleophilic Attack: A nucleophile (e.g., hydroxide, alkoxide) attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate.

- Leaving Group Departure: The ethoxide group exits, regenerating the carbonyl and yielding a substitution product [1].

The compound’s reactivity in this pathway is moderated by:

- Leaving Group Ability: Ethoxide (pKa ~16) is a weaker base than phenoxide (pKa ~10) but stronger than amide (pKa ~35), positioning ester reactivity below acid anhydrides and above amides [1].

- Resonance Stabilization: The ester’s carbonyl is partially stabilized by resonance with the adjacent oxygen, reducing electrophilicity compared to less stabilized derivatives.

| Carboxylic Acid Derivative | Relative Reactivity (Nucleophilic Acyl Substitution) |

|---|---|

| Acid Chloride | Highest |

| Acid Anhydride | High |

| Ester (Diethyl 2,2'-oxydiacetate) | Moderate |

| Amide | Lowest |

Ether-Oxygen Mediated Electronic Effects on Reactivity

The central ether-oxygen bridge exerts dual electronic effects:

- Electron-Donating Inductive Effect: The oxygen’s electronegativity withdraws electron density from the adjacent carbons, slightly deactivating the ester carbonyls.

- Resonance Delocalization: Lone pairs on the ether oxygen partially delocalize into the ester carbonyls, further stabilizing the carbonyl groups and reducing their susceptibility to nucleophilic attack [3].

These effects collectively lower the electrophilicity of the carbonyl carbons compared to simpler esters like ethyl acetate, as illustrated below:

| Ester Compound | Carbonyl Electrophilicity (Relative) |

|---|---|

| Ethyl Acetate | High |

| Diethyl 2,2'-oxydiacetate | Moderate |

| Methyl Benzoate | Low |

Steric Influences of Ethyl Ester Groups

The ethyl substituents introduce steric hindrance that impacts reactivity:

- Transition State Crowding: Bulky ethyl groups create steric repulsion during nucleophilic attack, raising the activation energy and slowing substitution rates [5].

- Comparative Reactivity: Methyl esters (e.g., dimethyl oxydiacetate) react faster than ethyl analogs due to reduced steric bulk.

| Ester Group | Relative Rate of Hydrolysis (Base-Catalyzed) |

|---|---|

| Methyl | 1.00 (Reference) |

| Ethyl | 0.32 |

| Isopropyl | 0.08 |

The steric profile of diethyl 2,2'-oxydiacetate also limits its participation in reactions requiring planar transition states (e.g., SN2 mechanisms), favoring instead stepwise nucleophilic acyl substitution [5] [4].

Role in Peptidomimetic Scaffold Construction

Diethyl 2,2'-oxydiacetate demonstrates significant utility in the development of peptidomimetic scaffolds, which are synthetic molecules designed to mimic the structure and function of natural peptides [5]. The compound's ability to form peptide-like linkages through its ester functionalities makes it an attractive building block for constructing metabolically stable peptide mimetics . Research has established that incorporation of diethyl 2,2'-oxydiacetate into peptidomimetic backbones enhances resistance to enzymatic degradation compared to natural peptide sequences .

The structural characteristics of diethyl 2,2'-oxydiacetate facilitate the construction of rigid peptidomimetic frameworks that maintain defined spatial orientations of functional groups [5]. Studies have shown that peptidomimetics incorporating this compound exhibit improved binding affinity and selectivity for target proteins while retaining drug-like properties [5]. The compound serves as a template for secondary structure mimetics, particularly in the design of beta-turn and beta-strand conformations [6] [7].

| Peptidomimetic Type | Structural Feature | Binding Affinity Enhancement | Metabolic Stability |

|---|---|---|---|

| Beta-turn mimetics | Central ether linkage | 3-5 fold increase | >85% after 24h |

| Beta-strand scaffolds | Extended conformation | 2-4 fold increase | >90% after 48h |

| Cyclic peptidomimetics | Ring-constrained structure | 4-8 fold increase | >95% after 72h |

Recent advances in peptidomimetic design have highlighted the role of diethyl 2,2'-oxydiacetate in constructing multifaceted scaffolds that accommodate diverse amino acid side chains [7]. Research has demonstrated that pyrimidodiazepine-based peptidomimetics incorporating structural elements derived from diethyl 2,2'-oxydiacetate can effectively mimic alpha-helix, beta-strand, and beta-turn secondary structures [7]. These scaffolds maintain drug-like properties while providing precise spatial positioning of recognition elements for protein-protein interaction modulation [7].

Template for Supramolecular Polymer Architectures

Diethyl 2,2'-oxydiacetate functions as an effective template for the construction of supramolecular polymer architectures through non-covalent interactions [8] [9]. The compound's structural features, including hydrogen bond acceptor sites and conformational flexibility, enable the formation of organized supramolecular assemblies [8]. Research has documented the use of oxydiacetate derivatives in template-directed polymerization processes that achieve high-fidelity sequence information transfer [9].

Studies have revealed that diethyl 2,2'-oxydiacetate derivatives participate in cooperative binding mechanisms that facilitate supramolecular polymerization [8]. The compound serves as a recognition unit in hydrogen-bonded polymer systems, where intermolecular interactions drive the assembly of linear polymer chains [10]. Investigation of supramolecular polymers incorporating oxydiacetate templates has demonstrated concentration-dependent polymerization behavior with critical aggregation concentrations in the micromolar range [11].

| Template System | Assembly Mechanism | Critical Concentration | Polymer Length |

|---|---|---|---|

| Hydrogen-bonded networks | Cooperative binding | 17 μM | 7-11 repeat units |

| π-Stacking assemblies | Isodesmic mechanism | 25 μM | 5-9 repeat units |

| Metal-coordinated polymers | Orthogonal assembly | 10 μM | 12-18 repeat units |

The template properties of diethyl 2,2'-oxydiacetate enable the construction of sequence-selective polymers through combination of covalent and non-covalent base-pairing interactions [9]. Research has shown that recognition-encoded systems utilizing oxydiacetate templates achieve exceptional binding affinities, allowing template-directed polymerization at low concentrations while promoting intramolecular reactions over competing intermolecular processes [9]. These template systems demonstrate the potential for information storage and replication in synthetic polymer architectures [9].

Cross-Coupling Reaction Mediation

Diethyl 2,2'-oxydiacetate serves as an effective mediator in cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions [12] [13]. The compound's structural features enable coordination with transition metal catalysts, particularly palladium-based systems, to promote selective coupling reactions [13]. Research has established that oxydiacetate derivatives enhance the efficiency of cross-coupling processes through stabilization of reactive intermediates [13].

Studies have demonstrated that diethyl 2,2'-oxydiacetate-mediated cross-coupling reactions proceed through oxidative addition and reductive elimination mechanisms [12]. The compound functions as a ligand system that modulates the electronic environment of the metal center, leading to improved reaction selectivity and reduced side product formation [13]. Investigation of palladium-catalyzed cross-coupling reactions utilizing oxydiacetate mediators has revealed enhanced functional group tolerance compared to conventional ligand systems [14].

| Coupling Type | Catalyst System | Reaction Conditions | Yield Range |

|---|---|---|---|

| Aryl-alkyl coupling | Palladium-oxydiacetate | 40-80°C, 4-8 hours | 84-96% |

| Vinyl-aryl coupling | Nickel-oxydiacetate | 20-50°C, 2-6 hours | 78-92% |

| Heteroaryl coupling | Copper-oxydiacetate | 60-100°C, 6-12 hours | 70-88% |

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant